molecular formula C27H25N5O4S2 B3618432 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B3618432
M. Wt: 547.7 g/mol
InChI Key: NPHJQLKPJZXAIO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves multiple steps and various reagents. One reported method includes the esterification of carboxylic acids with DMTMM in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of NMM. The synthesis process is complex due to the presence of multiple functional groups, which require careful control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Given its complex structure, 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various types of chemical reactions. The phenothiazine and 1,2,4-triazole rings can participate in a range of organic reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves interactions with various molecular targets and pathways. The phenothiazine ring can interact with dopamine receptors, which is a common mechanism for antipsychotic drugs. The 1,2,4-triazole ring may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, suggesting potential antifungal activity.

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide include other phenothiazine derivatives and 1,2,4-triazole-containing compounds. For example, chlorpromazine is a well-known phenothiazine derivative used as an antipsychotic drug. Similarly, fluconazole is a 1,2,4-triazole-containing antifungal agent. The uniqueness of this compound lies in its combination of these two functional groups, which may confer a broader range of biological activities.

Properties

IUPAC Name

3,4-dimethoxy-N-[[4-methyl-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S2/c1-31-24(15-28-26(34)17-12-13-20(35-2)21(14-17)36-3)29-30-27(31)37-16-25(33)32-18-8-4-6-10-22(18)38-23-11-7-5-9-19(23)32/h4-14H,15-16H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJQLKPJZXAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CNC(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

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